molecular formula C48H54N4O16 B13833624 Uroporphyrin III, octamethyl ester

Uroporphyrin III, octamethyl ester

Cat. No.: B13833624
M. Wt: 943.0 g/mol
InChI Key: WKMOYJGDKICEDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Uroporphyrin III, octamethyl ester is a derivative of uroporphyrin III, a type of porphyrin. Porphyrins are organic compounds, essential for various biological functions, including oxygen transport and photosynthesis. This compound is known for its role in the study of porphyrin metabolism and its applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of uroporphyrin III, octamethyl ester typically involves the esterification of uroporphyrin III. One common method includes the reaction of uroporphyrin III with methanol in the presence of sulfuric acid as a catalyst. The reaction is carried out at room temperature for about 24 hours .

Industrial Production Methods: the laboratory synthesis methods can be scaled up with appropriate adjustments to reaction conditions and purification processes .

Chemical Reactions Analysis

Types of Reactions: Uroporphyrin III, octamethyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced porphyrin derivatives .

Mechanism of Action

The mechanism of action of uroporphyrin III, octamethyl ester involves its interaction with various molecular targets and pathways. In biological systems, it can act as a photosensitizer, absorbing light and transferring energy to molecular oxygen to produce reactive oxygen species. These reactive species can then induce cell damage, which is the basis for its use in photodynamic therapy .

Comparison with Similar Compounds

Uniqueness: Uroporphyrin III, octamethyl ester is unique due to its octamethyl ester functional groups, which enhance its solubility and stability compared to other porphyrins. This makes it particularly useful in research applications where these properties are advantageous .

Properties

Molecular Formula

C48H54N4O16

Molecular Weight

943.0 g/mol

IUPAC Name

methyl 3-[3,7,12,17-tetrakis(2-methoxy-2-oxoethyl)-8,13,18-tris(3-methoxy-3-oxopropyl)-21,22-dihydroporphyrin-2-yl]propanoate

InChI

InChI=1S/C48H54N4O16/c1-61-41(53)13-9-25-29(17-45(57)65-5)37-22-35-27(11-15-43(55)63-3)30(18-46(58)66-6)38(51-35)23-36-28(12-16-44(56)64-4)32(20-48(60)68-8)40(52-36)24-39-31(19-47(59)67-7)26(10-14-42(54)62-2)34(50-39)21-33(25)49-37/h21-24,50,52H,9-20H2,1-8H3

InChI Key

WKMOYJGDKICEDA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)CCC(=O)OC)CC(=O)OC)CCC(=O)OC)CC(=O)OC)CCC(=O)OC)CC(=O)OC)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.